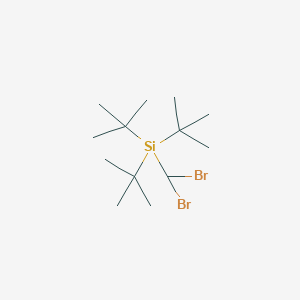
Tri-tert-butyl(dibromomethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl(dibromomethyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and a dibromomethyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(dibromomethyl)silane typically involves the reaction of tert-butylsilane with dibromomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(CH}_3\text{)_3CSiH}_3 + \text{CH}_2\text{Br}_2 \rightarrow \text{(CH}_3\text{)_3CSi(CHBr}_2\text{)} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(dibromomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Tri-tert-butyl(dibromomethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tri-tert-butyl(dibromomethyl)silane involves the interaction of its functional groups with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylsilane: Lacks the dibromomethyl group, making it less reactive in substitution reactions.
Di-tert-butyl(dibromomethyl)silane: Contains only two tert-butyl groups, resulting in different steric and electronic properties.
Triethylsilane: A simpler silane with ethyl groups, used primarily as a reducing agent.
Uniqueness
Tri-tert-butyl(dibromomethyl)silane is unique due to the presence of both tert-butyl and dibromomethyl groups, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it valuable in various synthetic applications.
Properties
CAS No. |
57607-03-1 |
|---|---|
Molecular Formula |
C13H28Br2Si |
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tritert-butyl(dibromomethyl)silane |
InChI |
InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3 |
InChI Key |
QOGUQCMPLQBWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


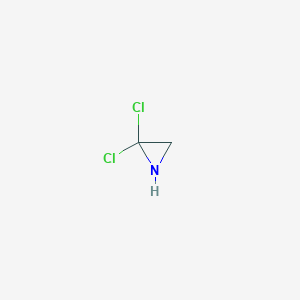


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
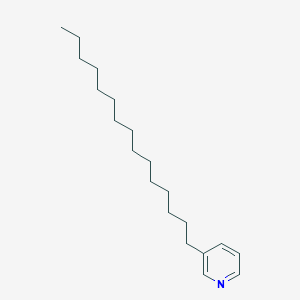
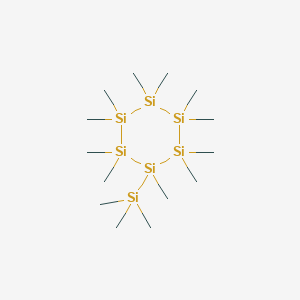
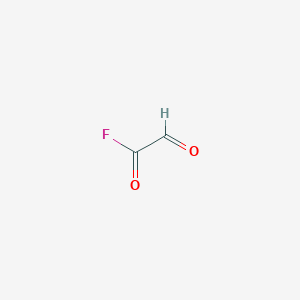
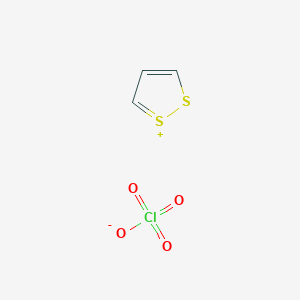
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
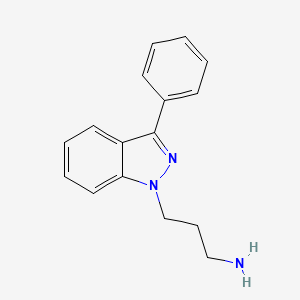
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


